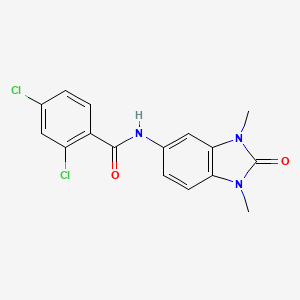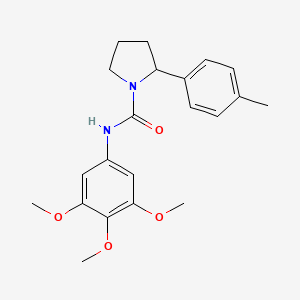![molecular formula C21H22N2O5 B6072936 4-[4-(dimethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6072936.png)
4-[4-(dimethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(dimethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 4-[4-(dimethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one involves the inhibition of various enzymes and pathways involved in inflammation, pain, and cancer cell growth. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), both of which are involved in the production of inflammatory mediators. Additionally, the compound has been found to inhibit the activity of histone deacetylase (HDAC), which plays a role in the regulation of gene expression and is involved in the development of cancer.
Biochemical and Physiological Effects:
The compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, leukotrienes, and cytokines. Additionally, the compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 4-[4-(dimethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potent anti-inflammatory and anticancer properties. Additionally, the compound has been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for research involving 4-[4-(dimethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one. One direction is to further investigate the compound's potential as a therapeutic agent for the treatment of various inflammatory and cancer-related disorders. Another direction is to explore the compound's mechanism of action in more detail, particularly its interaction with specific enzymes and pathways. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
合成方法
The synthesis of 4-[4-(dimethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one can be achieved through several methods. One of the most common methods involves the condensation of 4-(dimethylamino)benzaldehyde and 2-(3,4,5-trimethoxyphenyl)acetic acid in the presence of a suitable catalyst. The resulting product is then subjected to cyclization to obtain the final compound.
科学研究应用
The compound has been extensively studied for its potential applications in various fields of research. It has been shown to possess potent anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Additionally, the compound has been found to exhibit anticancer activity in vitro against several types of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-23(2)15-8-6-13(7-9-15)10-16-21(24)28-20(22-16)14-11-17(25-3)19(27-5)18(12-14)26-4/h6-12H,1-5H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBQYGYQCLOQJR-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5'-(1,4-butanediyl)bis[4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6072855.png)
![7-(4-fluorobenzyl)-2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6072858.png)
![{1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}(phenyl)methanone](/img/structure/B6072885.png)

![2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol](/img/structure/B6072891.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B6072902.png)
![1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6072905.png)


![N-[1-(4-tert-butylphenyl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B6072924.png)
![N,N-diethyl-2-(4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B6072937.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6072943.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6072948.png)
![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B6072957.png)